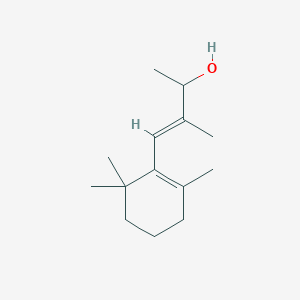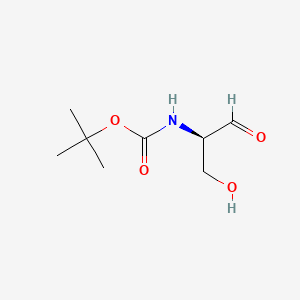
N-t-butyloxycarbonyl-d-serinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-butyloxycarbonyl-d-serinal is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of d-serinal. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-butyloxycarbonyl-d-serinal typically involves the protection of the amino group of d-serinal with a Boc group. This can be achieved by reacting d-serinal with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-t-butyloxycarbonyl-d-serinal undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to reveal the free amino group.
Substitution: Reactions where the Boc-protected amino group is substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid in methanol, and oxalyl chloride in methanol
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product formed is d-serinal with a free amino group.
Substitution: Depending on the substituent used, various derivatives of d-serinal can be formed.
Applications De Recherche Scientifique
N-t-butyloxycarbonyl-d-serinal has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-t-butyloxycarbonyl-d-serinal primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. When deprotection is required, reagents such as TFA or oxalyl chloride cleave the Boc group, revealing the free amino group. This allows the compound to participate in further chemical reactions or biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-t-butyloxycarbonyl-l-serinal: Similar in structure but with the l-isomer of serinal.
N-t-butyloxycarbonyl-d-alanine: Another Boc-protected amino acid with a different side chain.
N-t-butyloxycarbonyl-d-phenylalanine: Boc-protected amino acid with an aromatic side chain.
Uniqueness
N-t-butyloxycarbonyl-d-serinal is unique due to its specific structure and the presence of the d-isomer of serinal. This configuration can influence its reactivity and interactions in biological systems, making it valuable for specific applications in peptide synthesis and drug development .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-hydroxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4,6,11H,5H2,1-3H3,(H,9,12)/t6-/m0/s1 |
Clé InChI |
IQUPBNVUTOSSFI-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CO)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


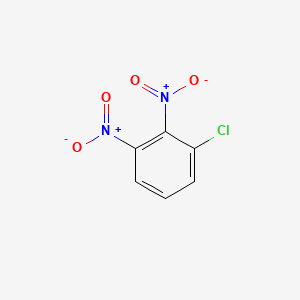
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)


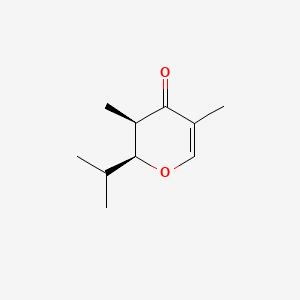
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
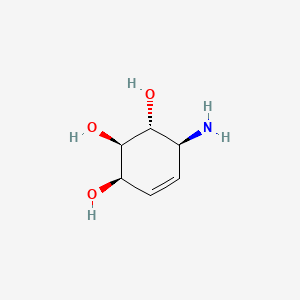
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
